molecular formula C11H10N2O3 B1459733 Ethyl 3-formylimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1807963-94-5

Ethyl 3-formylimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B1459733
CAS No.: 1807963-94-5
M. Wt: 218.21 g/mol
InChI Key: SMOOGMLISHBTGA-UHFFFAOYSA-N
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Description

Ethyl 3-formylimidazo[1,2-a]pyridine-8-carboxylate (CAS 1807963-94-5) is a heterocyclic compound with the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol . The compound features a formyl group (-CHO) at position 3 and an ethyl ester (-COOEt) at position 8, making it a versatile intermediate for further functionalization, such as condensation reactions or metal-catalyzed cross-couplings .

Properties

IUPAC Name

ethyl 3-formylimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-4-3-5-13-8(7-14)6-12-10(9)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOOGMLISHBTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-formylimidazo[1,2-a]pyridine-8-carboxylate (Et-FIMP) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound features a fused imidazo[1,2-a]pyridine ring system. Its molecular formula is C11H10N2O3C_{11}H_{10}N_2O_3, with a molecular weight of approximately 218.21 g/mol. The compound contains both a formyl group (-CHO) and an ethyl ester (-COOC2H5), which are critical for its reactivity and potential biological interactions .

The precise mechanism of action of Et-FIMP remains largely unexplored; however, it is hypothesized that the formyl group may interact with nucleophilic sites on biomolecules, such as proteins and enzymes. This interaction could potentially inhibit enzymatic activity or alter receptor functions, thereby influencing various biological pathways . The imidazo[1,2-a]pyridine core structure is known to interact with DNA and RNA, which may further contribute to its biological effects .

Biological Activities

Research indicates that derivatives of Et-FIMP exhibit significant biological activities , including:

  • Antimicrobial Activity : Compounds in the imidazo[1,2-a]pyridine class have shown efficacy against multidrug-resistant strains of pathogens, including Mycobacterium tuberculosis (MDR-TB). Minimum inhibitory concentration (MIC) values suggest potent activity against resistant strains .
  • Anticancer Properties : Studies have indicated that derivatives can inhibit specific enzymes involved in drug metabolism, such as cytochrome P450 enzymes (CYP), which may enhance their therapeutic efficacy against cancer cells .
  • Anti-inflammatory Effects : Preliminary data suggest that Et-FIMP may interact with enzymes and receptors involved in inflammatory processes, indicating potential applications in treating inflammatory diseases .

Comparative Analysis

To better understand the unique properties of Et-FIMP, a comparison with structurally similar compounds is provided below:

Compound NameStructure TypeBiological Activity
Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylateHalogenated derivativeAntimicrobial activity
Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylateDifferent position of functional groupsAnticancer properties
TelacebecImidazo[1,2-a]pyridine derivativePotent against Mycobacterium tuberculosis
MacozinoneBenzothiazinoneAntitubercular activity

This table illustrates how variations in structure can lead to differences in biological activity. Et-FIMP stands out due to its unique combination of functional groups that enhance its reactivity and potential therapeutic applications.

Case Studies

Several studies have explored the biological effects of Et-FIMP and its derivatives:

  • Antimicrobial Study : A recent investigation demonstrated that derivatives of Et-FIMP exhibited significant activity against MDR-TB strains. The study reported MIC values lower than those for standard treatments .
  • Cancer Research : Another study focused on the anticancer potential of Et-FIMP derivatives against various cancer cell lines. Results indicated notable cytotoxic effects, suggesting that these compounds could serve as lead candidates for further drug development .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-formylimidazo[1,2-a]pyridine-8-carboxylate has the molecular formula C11H10N2O3 and a molecular weight of approximately 218.21 g/mol. Its structure features an imidazo[1,2-a]pyridine core, which is characterized by a fused nitrogen-containing ring system. The presence of the formyl group (-CHO) and ethyl ester (-COOC2H5) enhances its reactivity and potential biological activity.

Pharmaceutical Research Applications

  • Precursor for Bioactive Compounds :
    • Et-FIMP serves as a precursor in the synthesis of various bioactive compounds with potential therapeutic uses. Its derivatives have been investigated for their activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
    • Case Study : Research has shown that derivatives of Et-FIMP exhibit significant biological activities, including anti-inflammatory properties and interactions with enzymes involved in pain pathways .
  • Drug Development :
    • The compound has been explored for its potential as a lead compound in drug development due to its structural similarity to known bioactive molecules. For example, modifications to the imidazo[1,2-a]pyridine scaffold have been linked to enhanced pharmacological profiles .
    • Mechanism of Action : The formyl group suggests potential interactions with nucleophilic biomolecules, which may enhance its therapeutic efficacy .

Chemical Synthesis Applications

  • Building Block in Organic Synthesis :
    • Et-FIMP is utilized as a building block in synthetic organic chemistry, allowing for the construction of more complex heterocyclic compounds. This includes multi-step synthesis procedures that can yield various derivatives with tailored properties .
    • Synthetic Pathways : Typical synthesis involves reactions with acetic anhydride and formic acid under controlled conditions to yield desired derivatives .
  • Synthesis of Related Compounds :
    • Similar compounds such as ethyl imidazo[1,5-a]pyridine-8-carboxylate have been synthesized using analogous methods, demonstrating the versatility of Et-FIMP as a synthetic intermediate .

Research indicates that derivatives of Et-FIMP may interact with various biological targets, including:

  • Enzymes involved in inflammatory processes.
  • Receptors associated with pain pathways.
    These interactions are crucial for understanding its pharmacological potential and guiding further drug development efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[1,2-a]pyridine Core

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent type and position. Key analogs of Ethyl 3-formylimidazo[1,2-a]pyridine-8-carboxylate include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate Cl at position 6 C₁₁H₉ClN₂O₃ 252.66 1680198-41-7 Chlorine substitution enhances electrophilicity and potential bioactivity
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Br at 6, F at 8, ester at 2 C₁₀H₈BrFN₂O₂ 287.09 1260763-32-3 Halogenation at 6 and 8 increases steric bulk and alters electronic properties
Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate Benzyloxy at 8, methyl at 2 C₁₈H₁₈N₂O₃ 310.35 96428-50-1 Benzyloxy group improves lipophilicity, impacting membrane permeability
Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate Formyl at 3, ester at 1, [1,5-a] ring C₁₁H₁₀N₂O₃ 218.21 1514416-91-1 Altered ring connectivity ([1,5-a] vs. [1,2-a]) affects π-conjugation and reactivity

Key Observations :

  • Halogenated Derivatives : Chloro or bromo substituents (e.g., CAS 1680198-41-7) enhance electrophilicity, making these compounds more reactive in Suzuki-Miyaura couplings .
  • Positional Isomerism : Moving the ester group from position 8 to 2 (e.g., CAS 1260763-32-3) alters hydrogen-bonding capacity and crystal packing .
  • Ring Connectivity : Imidazo[1,5-a]pyridine analogs (e.g., CAS 1514416-91-1) exhibit distinct electronic properties due to differences in aromaticity and charge distribution .
Physicochemical Properties
  • Solubility : The formyl group in the target compound increases polarity, rendering it more water-soluble than methyl or benzyloxy-substituted analogs .
  • Thermal Stability : Bromo and trifluoromethyl derivatives (e.g., CAS 1254309-85-7) exhibit higher decomposition temperatures (>250°C) due to strong C-Br and C-CF₃ bonds .

Preparation Methods

Transition-Metal-Free Annulation Using α-Bromocinnamaldehyde and 2-Aminopyridine

One of the well-documented methods for synthesizing 3-formylimidazo[1,2-a]pyridines involves the annulation of α-bromocinnamaldehydes with 2-aminopyridine under transition-metal-free conditions. The procedure is as follows:

  • Starting Materials : α-Bromocinnamaldehyde (0.2 mmol) and 2-aminopyridine (0.2 mmol).
  • Solvent : Dimethylformamide (DMF, 1.5 mL).
  • Reaction Conditions : The mixture is heated in a sealed tube at 100 °C for 10 hours under 1 atm oxygen.
  • Workup : After completion, water is added, followed by extraction with ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate and concentrated.
  • Purification : The crude product is purified by column chromatography to afford the pure this compound.

This method benefits from mild conditions, avoiding the use of transition metals, and provides good yields of the target compound. The α-bromocinnamaldehyde is typically prepared by bromination of cinnamaldehyde using bromine and triethylamine in dichloromethane at 0 °C, followed by standard aqueous workup and drying.

Copper-Catalyzed Aerobic Oxidative Synthesis Using Ethyl Tertiary Amines

A more recent approach utilizes copper catalysis under aerobic oxidative conditions:

  • Catalyst : Copper-based catalyst (specific copper salts such as Cu(OAc)2 are commonly used).
  • Carbon Source : Ethyl tertiary amines serve as both substrate and carbon source.
  • Oxidant : Molecular oxygen acts as the terminal oxidant.
  • Reaction Features : This one-pot protocol involves selective cleavage of C–C and C–N bonds within the ethyl group, enabling the formation of the 3-formyl group.
  • Advantages : Broad substrate scope, good functional group tolerance, and diversified product formation.

This copper-catalyzed method represents an innovative activation mode for ethyl tertiary amines, expanding the synthetic toolbox for imidazo[1,2-a]pyridine derivatives, including this compound.

Cyclization of 2-Aminopyridine with Ethyl Glyoxylate

Another synthetic route involves the cyclization of 2-aminopyridine with ethyl glyoxylate:

  • Reactants : 2-Aminopyridine and ethyl glyoxylate.
  • Catalyst : Suitable acid or base catalysts to promote cyclization.
  • Conditions : Controlled temperature to facilitate ring closure and formyl group introduction.
  • Outcome : Formation of this compound through intramolecular cyclization.

This method is commonly used in industrial settings and can be adapted for scale-up using continuous flow reactors to enhance yield and reproducibility.

Comparative Summary of Preparation Methods

Method Key Reagents Catalyst/Conditions Advantages Limitations
Transition-metal-free annulation α-Bromocinnamaldehyde, 2-aminopyridine DMF, 100 °C, O2 atmosphere Metal-free, mild conditions, good yield Requires preparation of brominated aldehyde
Copper-catalyzed aerobic oxidation Ethyl tertiary amines, Cu catalyst Molecular oxygen, one-pot reaction Broad scope, efficient, novel activation Catalyst cost, reaction optimization needed
Cyclization with ethyl glyoxylate 2-Aminopyridine, ethyl glyoxylate Acid/base catalyst, controlled temp Scalable, industrially relevant Requires catalyst optimization

Detailed Research Findings and Notes

  • The transition-metal-free annulation method is supported by spectral data consistent with literature values, confirming the structure and purity of the synthesized compound.
  • The copper-catalyzed method introduces a novel mechanism involving simultaneous C–C and C–N bond cleavage, which is unprecedented and expands synthetic capabilities for functionalized imidazo[1,2-a]pyridines.
  • Industrial processes favor cyclization methods due to scalability and the availability of starting materials, often employing continuous flow reactors to improve throughput and safety.
  • Purification typically involves standard chromatographic techniques, and the final compounds are characterized by NMR, IR, and mass spectrometry to confirm the presence of the formyl and carboxylate functionalities.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for Ethyl 3-formylimidazo[1,2-a]pyridine-8-carboxylate, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step protocols starting from 2-aminonicotinate derivatives. A common approach includes:

Halogenation : Alpha-haloketones react with 2-aminonicotinate intermediates to form the imidazo[1,2-a]pyridine core .

Formylation : The 3-position is functionalized via Vilsmeier-Haack or other formylation reactions to introduce the aldehyde group.

Esterification : Ethyl ester groups are introduced using ethyl chloroformate or similar reagents under basic conditions.
Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (reflux conditions), and catalysts (e.g., Pd(OAc)₂ for cross-coupling steps) . Purity is enhanced via recrystallization or column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the formyl group (δ ~9.5–10.5 ppm) and ester carbonyl (δ ~165–170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ ion) and fragmentation patterns .
  • HPLC : Assesses purity (>98% for research-grade material) using reverse-phase columns and UV detection .

Q. How can researchers troubleshoot low yields during the formylation step?

  • Answer : Low yields often stem from incomplete activation of the 3-position. Solutions include:

  • Pre-activating the substrate with Lewis acids (e.g., AlCl₃).
  • Using excess formylating agents (e.g., POCl₃/DMF) under anhydrous conditions.
  • Monitoring reaction progress via TLC or in situ IR spectroscopy for aldehyde formation (C=O stretch ~1680–1720 cm1^{-1}) .

Advanced Research Questions

Q. How does X-ray crystallography using SHELXL refine the molecular structure of this compound?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths, angles, and torsional parameters. Key steps:

Data Collection : Use a Bruker SMART CCD detector to measure intensities .

Structure Solution : SHELXD/SHELXS for phase determination, followed by SHELXL for least-squares refinement .

Validation : ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement .
For example, in related imidazo[1,2-a]pyridines, SC-XRD confirmed planar geometry and hydrogen-bonding networks critical for biological activity .

Q. What strategies resolve contradictions between computational modeling and experimental spectral data?

  • Answer :

  • Density Functional Theory (DFT) : Compare calculated 1^1H NMR chemical shifts (e.g., using Gaussian) with experimental data to identify discrepancies in tautomeric forms or solvent effects .
  • Dynamic NMR : Detect rotational barriers in the ester or formyl groups at variable temperatures .
  • Crystallographic Validation : Cross-check computational bond angles/planarity with SC-XRD results .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?

  • Answer :

  • Pharmacophore Mapping : The formyl group acts as a hydrogen-bond acceptor, while the ester moiety enhances lipophilicity.
  • Modifications :
  • Replace the ethyl ester with methyl or tert-butyl to alter pharmacokinetics.
  • Introduce electron-withdrawing groups (e.g., nitro) at the 8-position to improve binding to kinase active sites .
  • Assays : Test derivatives against kinase panels (e.g., CDK inhibitors) or microbial strains, referencing protocols for related imidazo[1,2-a]pyridines .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

  • Answer :

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution (e.g., lipases) to separate enantiomers.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed cross-couplings to minimize racemization .
  • Process Control : Monitor reaction kinetics and intermediates via inline FTIR or Raman spectroscopy during scale-up .

Methodological Notes

  • Crystallography : SHELXL refinement requires high-resolution data (≤1.0 Å) for accurate anisotropic displacement parameters .
  • Synthetic Reproducibility : Document solvent purity (e.g., anhydrous DMF) and inert atmosphere (N₂/Ar) to ensure consistency .
  • Biological Testing : Use positive controls (e.g., Zolpidem for GABAA_A receptor assays) to benchmark activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-formylimidazo[1,2-a]pyridine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-formylimidazo[1,2-a]pyridine-8-carboxylate

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